CDK2 Inhibition Potency: Benchmarking Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives Against Roscovitine
Substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives demonstrate micro- to submicromolar inhibition of CDK2/cyclin E [1]. In a comparative context, the most potent derivatives from the 2018 scaffold study exhibited IC50 values in the single-digit micromolar range [2]. While not as potent as the clinical candidate roscovitine (seliciclib, CDK2 IC50 ~0.24 µM) [3], the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold offers a chemically distinct core with a unique binding mode validated by co-crystallography, providing a valuable alternative for overcoming resistance or modulating selectivity [1]. The scaffold's activity is highly tunable; substituents at position 8 smaller than naphthyl or methoxyphenyl generally maintain single-digit micromolar IC50 values, whereas larger substituted biphenyls decrease activity [2].
| Evidence Dimension | Inhibition of CDK2/Cyclin E Kinase Activity |
|---|---|
| Target Compound Data | Single-digit micromolar IC50 (for select 8-substituted derivatives) [2]; micro- to submicromolar range for optimized derivatives [1] |
| Comparator Or Baseline | Roscovitine (Seliciclib): IC50 = 0.24 µM [3] |
| Quantified Difference | Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives are approximately 10- to 100-fold less potent than roscovitine in direct biochemical comparison, but offer a distinct chemical scaffold. |
| Conditions | In vitro CDK2/cyclin E kinase activity assay. |
Why This Matters
This data defines the potency baseline for the core scaffold, enabling researchers to select derivatives for further optimization and to understand the scaffold's position relative to established CDK2 inhibitors.
- [1] Jansa J, Jorda R, Škerlová J, Pachl P, Peřina M, Řezníčková E, Heger T, Gucký T, Řezáčová P, Lyčka A, Kryštof V. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Eur J Med Chem. 2021 Apr 15;216:113309. View Source
- [2] Ajani H, Jansa J, Köprülüoglu C, Hobza P, Kryštof V, Lyčka A, Lepsik M. Imidazo[1,2-c]pyrimidin-5(6H)-one as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring. J Mol Recognit. 2018 Sep;31(9):e2720. View Source
- [3] Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. RSC Advances. 2025; (reported roscovitine IC50 value). View Source
